A Senior Application Scientist's Guide to the Synthesis and Characterization of Choline-1,1,2,2-d4 Bromide
A Senior Application Scientist's Guide to the Synthesis and Characterization of Choline-1,1,2,2-d4 Bromide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Choline-1,1,2,2-d4 bromide (CAS 285979-69-3), an essential isotopically labeled internal standard for advanced bioanalytical and metabolic research. The document outlines a robust, two-step synthetic pathway starting from commercially available deuterated precursors, followed by a detailed discussion of the analytical techniques required to verify its identity, purity, and isotopic enrichment. This guide is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized stable isotope-labeled compounds for quantitative mass spectrometry applications.
Introduction: The Imperative for Stable Isotope-Labeled Standards
In modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] These compounds are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]
Choline, a vital nutrient, is a precursor to the neurotransmitter acetylcholine and a key component of cell membranes.[3][4] Its accurate quantification in biological matrices, foods, and nutritional formulas is critical for research in neuroscience, oncology, and nutrition.[3][5] Choline-1,1,2,2-d4 bromide, with four deuterium atoms on the ethanol backbone, serves as an ideal internal standard for choline. Its key advantages include:
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Co-elution with the Analyte: It behaves almost identically to endogenous choline during chromatographic separation, ensuring that matrix effects and ionization suppression are effectively normalized.[6]
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Distinct Mass Signal: The +4 mass shift is sufficient to prevent isotopic overlap with the natural abundance of isotopes in unlabeled choline, ensuring clear and unambiguous detection.[2]
-
Chemical Stability: The deuterium labels are on a stable aliphatic backbone, minimizing the risk of back-exchange that can sometimes occur with labels on more labile positions.[7]
This guide provides the necessary field-proven insights and detailed protocols to enable laboratories to synthesize and rigorously validate this critical analytical reagent.
Synthesis of Choline-1,1,2,2-d4 Bromide
The synthesis is a robust two-step process. The first step involves the N,N-dimethylation of the deuterated primary amine, followed by a quaternization reaction to yield the final quaternary ammonium salt.
Synthetic Workflow Overview
The overall synthetic pathway is illustrated below. It begins with the commercially available Ethanolamine-1,1,2,2-d4, proceeds through the intermediate N,N-dimethyl-1,1,2,2-d4-ethanolamine, and concludes with the target molecule.
Caption: Synthetic pathway for Choline-1,1,2,2-d4 Bromide.
Step 1: Synthesis of N,N-Dimethyl-1,1,2,2-d4-ethanolamine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, resulting in a high-yield, one-pot procedure.
Causality: This method is chosen for its simplicity and efficiency. It avoids the use of hazardous alkylating agents like methyl iodide for the initial methylation and typically proceeds to completion with minimal side products, simplifying purification.
Experimental Protocol:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethanolamine-1,1,2,2-d4 (1.0 eq.).
-
Reagent Addition: Add formic acid (2.5 eq.) to the flask, followed by the slow, dropwise addition of aqueous formaldehyde (37% w/w, 2.2 eq.). The initial reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Vigorous evolution of carbon dioxide will be observed. Maintain the reflux for 8-12 hours, or until the CO₂ evolution ceases. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is > 9.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude N,N-dimethyl-1,1,2,2-d4-ethanolamine is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.
Step 2: Quaternization to form Choline-1,1,2,2-d4 Bromide
This step involves a standard Sₙ2 reaction where the lone pair of electrons on the tertiary amine of the intermediate attacks the electrophilic methyl group of methyl bromide.
Causality: Methyl bromide is a highly effective methylating agent for forming quaternary ammonium salts. The choice of solvent is critical; a polar aprotic solvent like acetonitrile is often used to facilitate the reaction while allowing the product, which is often less soluble, to precipitate.
Experimental Protocol:
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Reaction Setup: In a sealed pressure tube or a thick-walled round-bottom flask, dissolve the N,N-dimethyl-1,1,2,2-d4-ethanolamine (1.0 eq.) from Step 1 in anhydrous acetonitrile or THF.
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Reagent Addition: Cool the solution in an ice bath. Carefully add a solution of methyl bromide (CH₃Br) in a suitable solvent (e.g., tert-butyl methyl ether) or bubble methyl bromide gas through the solution (1.1 - 1.5 eq.). Caution: Methyl bromide is a toxic gas; all operations must be performed in a well-ventilated fume hood.
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Reaction: Seal the vessel and allow the reaction mixture to stir at room temperature for 24-48 hours. The product, being a salt, will often precipitate out of the solution as a white solid.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and solvent residues.
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Purification: The crude product is often of high purity. If required, recrystallization from a solvent system such as ethanol/diethyl ether can be performed. Dry the final product, Choline-1,1,2,2-d4 Bromide, under high vacuum to yield a white, hygroscopic solid.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the final product. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a self-validating system of analysis.
Characterization Workflow
Caption: Analytical workflow for the validation of Choline-1,1,2,2-d4 Bromide.
Mass Spectrometry (MS)
Protocol: The sample is analyzed by electrospray ionization (ESI) mass spectrometry in positive ion mode, often coupled with liquid chromatography (LC-MS).
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Objective 1: Confirm Molecular Weight. The primary goal is to observe the molecular ion corresponding to the cationic portion of the molecule, [C₅H₁₀D₄NO]⁺.
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Objective 2: Determine Isotopic Purity. High-resolution mass spectrometry allows for the determination of the isotopic distribution. The analysis should confirm that the M+4 peak is the base peak and that contributions from M+0, M+1, M+2, and M+3 are minimal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or MeOD) and analyzed using ¹H and ¹³C NMR spectroscopy.
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¹H NMR: This is a critical test for structural confirmation. The spectrum should show a sharp singlet around 3.2 ppm corresponding to the nine equivalent protons of the trimethylammonium group [-N(CH₃)₃]. Crucially, the multiplet signals typically seen for the ethylene protons (-CH₂CH₂-) in unlabeled choline (at ~3.5 and ~4.0 ppm) should be absent, confirming deuteration at these positions.[8][9]
-
¹³C NMR: The spectrum will confirm the presence of all five carbon atoms. The signal for the three equivalent methyl carbons will appear around 56.6 ppm. The two deuterated carbons of the backbone will show signals around 58.3 ppm and 70.1 ppm, though these may be broadened or show splitting due to C-D coupling.[9][10]
High-Performance Liquid Chromatography (HPLC)
Protocol: The chemical purity is determined using HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD), as choline lacks a strong UV chromophore.
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Objective: Quantify Chemical Purity. This analysis will separate the final product from any non-volatile starting materials or side products, allowing for a precise quantification of chemical purity. A purity value of >98% is typically required for use as an internal standard.[1]
Summary of Expected Analytical Data
The following table summarizes the expected characterization data for a high-purity batch of Choline-1,1,2,2-d4 Bromide.
| Parameter | Specification | Rationale |
| Appearance | White to Off-White Solid | Expected physical state of the salt. |
| Molecular Formula | C₅H₁₀D₄BrNO | Based on the atomic composition. |
| Molecular Weight | 188.10 g/mol | Calculated molecular weight of the specified isotopic form. |
| ¹H NMR (in D₂O) | ~3.2 ppm (s, 9H); Absence of signals at ~3.5 & ~4.0 ppm | Confirms the N(CH₃)₃ group and successful deuteration of the backbone.[8][9] |
| ¹³C NMR (in D₂O) | ~56.6 ppm (N(CH₃)₃); ~58.3 ppm (N-CD₂); ~70.1 ppm (HO-CD₂) | Confirms the carbon skeleton.[9][10] |
| Mass Spectrum (ESI+) | m/z ≈ 108.1 (M⁺) | Corresponds to the molecular ion [C₅H₁₀D₄NO]⁺. |
| Isotopic Purity | ≥98 atom % D | Ensures minimal isotopic crossover with the analyte.[1] |
| Chemical Purity (HPLC) | ≥98% | Guarantees that the standard is free from interfering impurities.[1] |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Conclusion
The synthesis and rigorous characterization of Choline-1,1,2,2-d4 bromide are fundamental to its successful application as an internal standard in high-sensitivity bioanalytical methods. The described two-step synthesis is efficient and scalable, while the multi-technique analytical characterization workflow provides a robust, self-validating system to ensure the final product meets the stringent requirements for identity, purity, and isotopic enrichment. By following the detailed protocols and understanding the causality behind the experimental choices presented in this guide, research and drug development professionals can confidently produce and qualify this vital analytical tool, ultimately enhancing the reliability and integrity of their quantitative data.
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